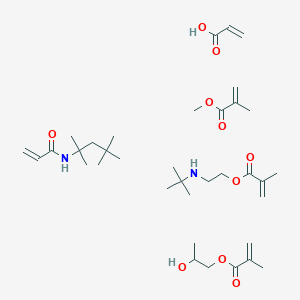
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is a synthetic polymer widely used in the cosmetic and personal care industry. This compound is known for its film-forming, binding, and hair-fixing properties, making it a valuable ingredient in products like eyeliners, mascaras, long-wearing foundations, and hair styling products . It is typically a clear, viscous liquid that enhances the water resistance and durability of cosmetic formulations .
Vorbereitungsmethoden
The synthesis of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer involves the copolymerization of selected monomers such as octylacrylamide, acrylates, and butylaminoethyl methacrylate . This process can be achieved through various polymerization techniques, including emulsion polymerization, solution polymerization, and suspension polymerization. The resultant copolymer is then purified to remove impurities .
Analyse Chemischer Reaktionen
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer undergoes several types of chemical reactions, including:
Cross-linking: This reaction can occur under specific conditions, enhancing the mechanical properties of the polymer.
Common reagents used in these reactions include initiators like ammonium persulfate . The major products formed from these reactions are high molecular weight polymers with excellent film-forming and binding properties .
Wissenschaftliche Forschungsanwendungen
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer has diverse applications in scientific research:
Cosmetic Industry: It is used in formulations to enhance water resistance, durability, and adhesion of products like eyeliners, mascaras, and foundations.
Hair Styling: The copolymer improves the hold and flexibility of hair styling products, maintaining hairstyles for extended periods.
Drug Delivery: Research has shown its potential in drug delivery applications, where it can encapsulate drugs and release them in a controlled manner.
Tissue Engineering: The copolymer is used to create scaffolds that support cell growth and tissue regeneration.
Wirkmechanismus
The mechanism of action of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is based on its unique properties. The copolymer is hydrophilic, allowing it to interact with water molecules and form a gel-like structure. This property makes it an excellent candidate for drug delivery applications. In cosmetic formulations, it forms a flexible and resistant film on the surface of hair and skin, improving the water resistance and adhesion of the products .
Vergleich Mit ähnlichen Verbindungen
Octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer is unique due to its combination of film-forming, binding, and hair-fixing properties. Similar compounds include:
Polyvinylpyrrolidone (PVP): Known for its film-forming and binding properties but lacks the hair-fixing capabilities of octylacrylamide/acrylates/butylaminoethyl methacrylate copolymer.
Acrylates Copolymer: Used for film-forming and binding but does not provide the same level of flexibility and water resistance.
Polyquaternium-11: Offers film-forming and conditioning properties but is less effective in hair-fixing applications.
Eigenschaften
CAS-Nummer |
70801-07-9 |
|---|---|
Molekularformel |
C36H64N2O10 |
Molekulargewicht |
684.9 g/mol |
IUPAC-Name |
2-(tert-butylamino)ethyl 2-methylprop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid;N-(2,4,4-trimethylpentan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H21NO.C10H19NO2.C7H12O3.C5H8O2.C3H4O2/c1-7-9(13)12-11(5,6)8-10(2,3)4;1-8(2)9(12)13-7-6-11-10(3,4)5;1-5(2)7(9)10-4-6(3)8;1-4(2)5(6)7-3;1-2-3(4)5/h7H,1,8H2,2-6H3,(H,12,13);11H,1,6-7H2,2-5H3;6,8H,1,4H2,2-3H3;1H2,2-3H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
OOBBVVRLSYRMMO-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Kanonische SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)OC.CC(=C)C(=O)OCCNC(C)(C)C.CC(C)(C)CC(C)(C)NC(=O)C=C.C=CC(=O)O |
Key on ui other cas no. |
70801-07-9 |
Synonyme |
OCTYLACRYLAMIDE/ACRYLATES/BUTYLAMINOETHYL METHACRYLATE COPOLYMER; 2-Propenoic acid, 2-methyl-, 2-(1,1-dimethylethyl)aminoethyl ester, polymer with methyl 2-methyl-2-propenoate, 1,2-propanediol mono(2-methyl-2-propenoate), 2-propenoic acid and N-(1,1,3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















